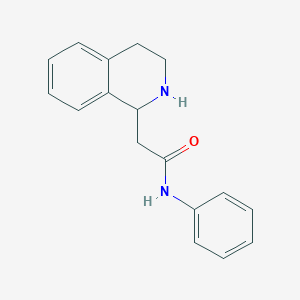

N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their diverse biological activities . Commonly used synthetic strategies for constructing the core scaffold of THIQ analogs have been discussed in various studies .Molecular Structure Analysis

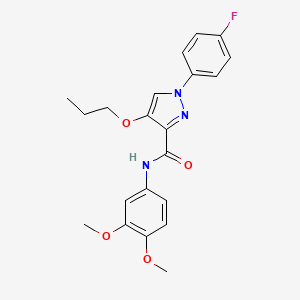

The molecular structure of “N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide” is represented by the linear formula C17H18N2O .Applications De Recherche Scientifique

Antibacterial Properties

THIQ analogs have been investigated for their antibacterial potential. For instance, a synthesized compound, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline, exhibited antibacterial activity against eight pathogenic bacterial strains . Further studies in this area could explore other THIQ derivatives and their efficacy against specific bacterial species.

SHP1 Activity Inhibition

Efficient methods for inhibiting SHP1 (a protein tyrosine phosphatase) are crucial for disease diagnosis and treatment. Investigating THIQ derivatives as potential SHP1 inhibitors could contribute to advancements in this field . Understanding their binding mechanisms and selectivity profiles is essential.

Anticancer Properties

THIQ-based compounds have shown promise as anticancer agents. Novel 1,2,4-triazole derivatives, synthesized from THIQ scaffolds, exhibited selectivity against cancer cell lines . Researchers can explore the structure-activity relationship (SAR) of these derivatives and optimize their potency.

COX-2 Inhibition

COX-2 (cyclooxygenase-2) inhibitors play a role in managing inflammation and pain. Some THIQ analogs demonstrated fair COX-2 inhibitory activity compared to standard inhibitors like celecoxib and diclofenac . Further investigations into their selectivity, safety, and potential clinical applications are warranted.

Antioxidant Activity

Certain N2-[2-chloro-4(3,4,5-trimethoxyphenyl)azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine derivatives, derived from THIQ, exhibited potent antioxidant activity . Understanding their mechanisms of action and assessing their efficacy in oxidative stress-related conditions could be valuable.

Orientations Futures

The future directions for the research and development of THIQ analogs, including “N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide”, involve the exploration of their diverse biological activities against various infective pathogens and neurodegenerative disorders . This includes the development of novel THIQ analogs with potent biological activity .

Propriétés

IUPAC Name |

N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(19-14-7-2-1-3-8-14)12-16-15-9-5-4-6-13(15)10-11-18-16/h1-9,16,18H,10-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRJNYNWWZJPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)

amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2545804.png)

![2,4-dichloro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2545815.png)